1-Butyl-2-chloro-1H-imidazole is an organic compound belonging to the imidazole class, characterized by a five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its antifungal properties, particularly its ability to inhibit the growth of fungi by disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity. The compound's chemical formula is C₅H₈ClN₂, and it has a CAS number of 1053655-55-2.
1-Butyl-2-chloro-1H-imidazole can be synthesized through various chemical methods and is classified as a halogenated imidazole derivative. Its classification as an imidazole makes it relevant in pharmacology, particularly in the development of antifungal agents and other therapeutic compounds.
The synthesis of 1-butyl-2-chloro-1H-imidazole can be achieved through several routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring under mild conditions. This method is advantageous as it allows for the introduction of various functional groups, enhancing the versatility of the resulting compound.
Industrial Production Methods:
In industrial settings, large-scale synthesis typically employs optimized reaction conditions to maximize yield and purity. The production process often includes crystallization, filtration, and drying steps to isolate the final product effectively.
The molecular structure of 1-butyl-2-chloro-1H-imidazole features a butyl group attached to a chlorine-substituted imidazole ring. The structural formula can be represented as follows:
Key structural data includes:
The presence of chlorine in the structure contributes to its reactivity and biological activity.
1-Butyl-2-chloro-1H-imidazole participates in various chemical reactions:
Substitution Reactions:
The chlorine atom in 1-butyl-2-chloro-1H-imidazole can be substituted by nucleophiles such as amines or thiols, leading to new derivatives that may exhibit different biological activities.
Oxidation and Reduction Reactions:
The imidazole ring can undergo oxidation or reduction reactions, resulting in varying oxidation states and derivatives that may have distinct properties or applications.
Common reagents used in these reactions include nickel catalysts for cyclization and phosphorus oxychloride for synthesis modifications.
The primary mechanism of action for 1-butyl-2-chloro-1H-imidazole involves the inhibition of cytochrome P450 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts fungal cell membrane integrity, leading to cell growth inhibition.
Biochemical Pathways:
The inhibition results in decreased ergosterol levels and an accumulation of toxic sterol intermediates, ultimately impairing fungal cell viability. This mechanism underscores its potential as an antifungal agent.
The physical properties of 1-butyl-2-chloro-1H-imidazole include:
Chemical properties are characterized by its reactivity due to the presence of chlorine, which can facilitate nucleophilic substitution reactions. The compound's stability can be influenced by environmental factors such as pH and temperature.
1-Butyl-2-chloro-1H-imidazole has several applications in scientific research:
Additionally, derivatives of this compound are being investigated for potential applications in other therapeutic areas due to their biological activity profiles .
The journey of imidazole derivatives in pharmacology began with Arthur Rudolf Hantzsch's formal naming of the core structure in 1887, though its first synthesis dates back to 1884. Initially termed "glyoxaline" due to its synthesis from glyoxal and ammonia, this heterocycle gained prominence in the mid-20th century with the clinical introduction of metronidazole (antiprotozoal) and cimetidine (antiulcer). These breakthroughs established imidazole as a versatile scaffold for drug development [8]. By the 1980s–2000s, imidazole-based drugs diversified into cardiovascular therapeutics, exemplified by Losartan—an angiotensin II receptor antagonist whose pharmacophore incorporates the 2-butyl-4-chloroimidazole unit. This era also saw the emergence of antifungal agents (ketoconazole) and chemotherapeutics (dacarbazine), collectively demonstrating imidazole’s adaptability across therapeutic domains [8] [9].
Recent decades have focused on structural hybridization to overcome antimicrobial resistance (AMR) and enhance bioactivity. For instance, 1-butyl-2-chloro-1H-imidazole derivatives have been integrated into peptidomimetics like compound 5i, which exhibits potent angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 0.100 μM), outperforming established drugs like Lisinopril. Such innovations underscore imidazole’s enduring relevance in addressing global health challenges like hypertension and multidrug-resistant infections [1] [4].
Table 1: Key Milestones in Imidazole-Based Drug Development
Time Period | Therapeutic Breakthrough | Representative Agents | Primary Application |
---|---|---|---|
1880s–1950s | Core structure identification & synthesis | Glyoxaline (early form) | Foundational chemistry |
1960s–1980s | First-generation clinical agents | Metronidazole, Cimetidine | Antiprotozoal, Antiulcer |
1990s–2010s | Expansion into cardiovascular therapy | Losartan, ACE-inhibiting hybrids | Hypertension management |
2020s–present | Hybrid scaffolds for AMR challenges | Antitubercular/anticancer derivatives | Multidrug-resistant pathogen targeting |
1-Butyl-2-chloro-1H-imidazole (molecular formula: C₇H₁₁ClN₂; MW: 158.63 g/mol) exhibits distinct physicochemical properties critical for drug design. Its amphoterism arises from two nitrogen atoms: the pyrrole-type nitrogen (position 3) acts as a hydrogen-bond acceptor, while the pyridine-type nitrogen (position 1) facilitates protonation under physiological conditions (pKa ≈ 7.0). This enables dual acid-base behavior, enhancing solubility and biomolecular interactions [7] [10]. The chlorine atom at C2 and butyl chain at N1 further modulate electronic and steric properties:
Table 2: Substituent Effects on Physicochemical Properties
Substituent | Position | Electronic Contribution | Biological Impact |
---|---|---|---|
Chlorine (-Cl) | C2 | σₚ = +0.23 (inductive e⁻ withdrawal) | Electrophilicity for covalent target binding |
Butyl (-C₄H₉) | N1 | Hydrophobic parameter π = 2.0 | Enhanced tissue penetrance & metabolic stability |
Synthetic accessibility underpins its utility. Commercial synthesis typically involves:
Table 3: Synthetic Methods and Yields for Key Derivatives
Derivative Class | Reaction Sequence | Yield Range | Primary Application |
---|---|---|---|
Imidazole-chalcone hybrids | Claisen-Schmidt condensation with methyl ketones | 70–95% | ACE inhibition (IC₅₀ down to 2.24 μM) [9] |
Hydrazone-thiourea conjugates | Condensation with thiosemicarbazide | 60–85% | Antitubercular agents [5] |
The compound’s crystalline structure (validated via XRD) reveals intermolecular N-H⋯N hydrogen bonding, stabilizing supramolecular assemblies essential for solid-state drug formulations. Additionally, molecular docking confirms favorable binding with cytochrome P450 enzymes (e.g., CYP51; ΔG = -7.6 kcal/mol), rationalizing its role in antimicrobial design [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: